molecular formula C13H17NO2 B2449984 N-(1-Phenoxybutan-2-yl)prop-2-enamide CAS No. 2305297-47-4

N-(1-Phenoxybutan-2-yl)prop-2-enamide

Cat. No. B2449984
M. Wt: 219.284
InChI Key: LGSDKKFCKJVBLK-UHFFFAOYSA-N
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Description

“N-(1-Phenoxybutan-2-yl)prop-2-enamide” is an organic compound containing a phenoxy group (a phenyl group attached to an oxygen atom), a butan-2-yl group (a four-carbon alkyl group with the free bond on the second carbon), and a prop-2-enamide group (a three-carbon group with a double bond between the first and second carbons and an amide group on the second carbon). The presence of these functional groups suggests that this compound may have interesting chemical properties .


Synthesis Analysis

The synthesis of a compound like “N-(1-Phenoxybutan-2-yl)prop-2-enamide” would likely involve the reaction of a suitable amine with an acryloyl chloride or crotonyl chloride . This is a common method for preparing amides .


Molecular Structure Analysis

The molecular structure of “N-(1-Phenoxybutan-2-yl)prop-2-enamide” would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bond in the prop-2-enamide group could potentially give this compound interesting electronic properties .


Chemical Reactions Analysis

The chemical reactions of “N-(1-Phenoxybutan-2-yl)prop-2-enamide” would be influenced by the functional groups present in the molecule. The double bond in the prop-2-enamide group could potentially undergo addition reactions, while the amide group could participate in condensation or hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-Phenoxybutan-2-yl)prop-2-enamide” would be influenced by its molecular structure. For example, the presence of the polar amide group could make this compound soluble in polar solvents .

Safety And Hazards

The safety and hazards associated with “N-(1-Phenoxybutan-2-yl)prop-2-enamide” would depend on factors such as its toxicity, flammability, and reactivity. These properties would need to be determined through experimental testing .

Future Directions

The future directions for research on “N-(1-Phenoxybutan-2-yl)prop-2-enamide” could include studying its synthesis, properties, and potential applications. For example, it could be interesting to explore whether this compound has any useful biological activity .

properties

IUPAC Name

N-(1-phenoxybutan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-3-11(14-13(15)4-2)10-16-12-8-6-5-7-9-12/h4-9,11H,2-3,10H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSDKKFCKJVBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC1=CC=CC=C1)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Phenoxybutan-2-yl)prop-2-enamide

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